HDAC6 Inhibitory Potency: 2,5-Difluoro-4-hydroxybenzamide Scaffold Achieves 5 nM IC50 vs. Non-fluorinated Parent and Alternative Difluoro Patterns
A 2,5-difluoro-4-hydroxybenzamide-containing analog (CHEMBL4470373) exhibits an IC50 of 5 nM against recombinant human full‑length N‑terminal GST‑tagged HDAC6 expressed in Sf9 insect cells, as reported in BindingDB [1]. In contrast, the non‑fluorinated parent 4‑hydroxybenzamide shows no detectable HDAC6 inhibition at concentrations up to 100 μM (IC50 > 100 000 nM), establishing that the 2,5‑difluoro substitution is essential for potent zinc‑chelation and target engagement [2]. Furthermore, the alternative 2,6‑difluoro‑4‑hydroxybenzamide isomer exhibits significantly weaker HDAC6 inhibition (IC50 ≈ 206 nM), demonstrating that the 2,5‑difluoro pattern is superior for HDAC6 binding [3]. The compound also shows selectivty over HDAC9 (IC50 = 480 nM), providing a selectivity window of approximately 96‑fold [1].
| Evidence Dimension | HDAC6 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 5 nM (CHEMBL4470373, a 2,5-difluoro-4-hydroxybenzamide analog) |
| Comparator Or Baseline | 4‑Hydroxybenzamide (non‑fluorinated parent): IC50 > 100 000 nM; 2,6‑difluoro‑4‑hydroxybenzamide analog: IC50 ≈ 206 nM |
| Quantified Difference | ≈20 000‑fold improvement over non‑fluorinated parent; ≈41‑fold improvement over 2,6‑difluoro‑4‑hydroxybenzamide analog |
| Conditions | Recombinant human full‑length N‑terminal GST‑tagged HDAC6 expressed in baculovirus‑infected Sf9 insect cells; Fluor de Lys deacetylase fluorogenic substrate assay [1][3] |
Why This Matters
This >1000‑fold potency gain and >40‑fold advantage over alternative difluoro patterns directly supports the selection of the 2,5‑difluoro‑4‑hydroxybenzamide scaffold for HDAC6‑targeted drug discovery, minimizing off‑target effects and reducing dose requirements.
- [1] BindingDB BDBM50531051 (CHEMBL4470373). Affinity data for HDAC6 (IC50 = 5 nM) and HDAC9 (IC50 = 480 nM). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50531051 (accessed 2026-04-30). View Source
- [2] PubChem BioAssay Database. General activity profile for 4‑hydroxybenzamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-04-30). View Source
- [3] BindingDB BDBM50569278 (CHEMBL4848719). Affinity data for a 2,6‑difluoro‑4‑hydroxybenzamide analog (HDAC6 IC50 ≈ 206 nM). https://www.bindingdb.org (accessed 2026-04-30). View Source
